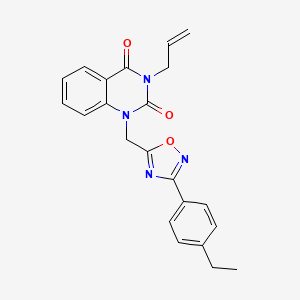
3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has garnered attention in recent research due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features a quinazoline core with an allyl group and an oxadiazole moiety, which is crucial for its biological activity. The molecular formula is C20H22N4O3 with a molecular weight of approximately 388.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Alkylation reactions : Introduction of the allyl group via alkylation with suitable agents.
- Coupling reactions : Final assembly of the quinazoline and oxadiazole components .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75–80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines by interfering with DNA synthesis and modulating cell cycle progression. Notably, compounds similar to this one have been identified as dual inhibitors of EGFR and BRAF V600E mutations, which are common in various cancers .
Anti-inflammatory Effects
Preliminary findings suggest that the compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This could make it a candidate for further research in treating inflammatory diseases .
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function.
- Receptor Modulation : It can interact with various receptors to alter signal transduction pathways.
- DNA/RNA Interference : It may affect nucleic acid synthesis processes within cells .
Study on Antimicrobial Activity
In a comparative study published in PMC, various quinazoline derivatives were tested for their antimicrobial efficacy using the agar well diffusion method. Among them, compounds structurally related to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications at specific positions enhance bioactivity .
Study on Anticancer Properties
A separate study focused on the antiproliferative effects of quinazoline derivatives against cancer cell lines found that certain substitutions significantly improved activity. Specifically, compounds with oxadiazole rings showed enhanced potency against mutant EGFR and BRAF V600E .
Properties
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)16-11-9-15(4-2)10-12-16/h3,5-12H,1,4,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCWSRFMWQUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














